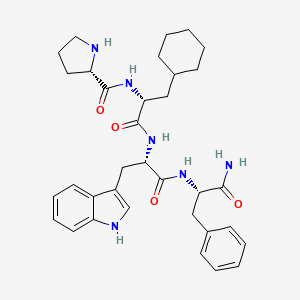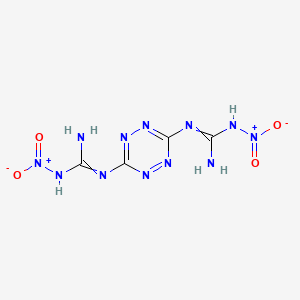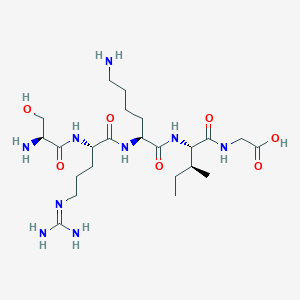
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral compound with a unique structure that includes a benzoxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves multiple steps starting from readily available precursors. One common approach involves the alkylation of a lithiated intermediate followed by reduction and rearrangement to generate the desired benzoxepin structure . The key steps include:
Alkylation: Introduction of an ethyl group via alkylation using ethyl iodide.
Reduction: Reduction of the intermediate to form the tetrahydrobenzoxepin ring.
Amination: Introduction of the methylamino group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Further reduction to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the benzoxepin ring, such as ketones, alcohols, and substituted amines.
Scientific Research Applications
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl: Another chiral compound with a similar ring structure.
(3R,5S)-Fluvastatin: A statin with a similar stereochemistry but different functional groups.
Uniqueness
(3S,5R)-7-Ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its benzoxepin ring system is less common compared to other heterocycles, making it a valuable compound for research and development.
Properties
CAS No. |
780705-86-4 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(3S,5R)-7-ethyl-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
InChI |
InChI=1S/C13H19NO2/c1-3-9-4-5-13-11(6-9)12(15)7-10(14-2)8-16-13/h4-6,10,12,14-15H,3,7-8H2,1-2H3/t10-,12+/m0/s1 |
InChI Key |
AJXBVJNCSHOTDV-CMPLNLGQSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)OC[C@H](C[C@H]2O)NC |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCC(CC2O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)


![N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine](/img/structure/B14209959.png)
![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)
![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)
![3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14209983.png)




![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)

